
(Acetyloxy)(triphenyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetyloxy)(triphenyl)germane is an organogermanium compound characterized by the presence of an acetyloxy group and three phenyl groups attached to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxy)(triphenyl)germane typically involves the reaction of triphenylgermanium chloride with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Ph3GeCl+(CH3CO)2O→Ph3GeOCOCH3+HCl
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: (Acetyloxy)(triphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The acetyloxy group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to different oxidation states of germanium.
Hydrolysis: The acetyloxy group can be hydrolyzed to form triphenylgermanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., HCl) and alkoxides (e.g., sodium methoxide).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of triphenylgermanium halides or alkoxides.
Oxidation Reactions: Formation of higher oxidation state germanium compounds.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
科学研究应用
(Acetyloxy)(triphenyl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a model compound for studying the behavior of organogermanium compounds in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用机制
The mechanism of action of (Acetyloxy)(triphenyl)germane involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and triphenylgermanol. The triphenylgermanium moiety can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Triphenylgermanium Chloride: Similar structure but with a chloride group instead of an acetyloxy group.
Triphenylgermanium Hydride: Contains a hydride group instead of an acetyloxy group.
Triphenylgermanium Bromide: Similar structure with a bromide group.
Uniqueness: (Acetyloxy)(triphenyl)germane is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential applications. The acetyloxy group can be easily modified, making it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
15917-09-6 |
|---|---|
分子式 |
C20H18GeO2 |
分子量 |
363.0 g/mol |
IUPAC 名称 |
triphenylgermyl acetate |
InChI |
InChI=1S/C20H18GeO2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI 键 |
ULRQISXVXNUQSP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
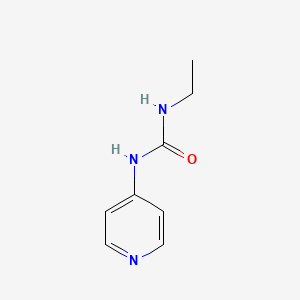

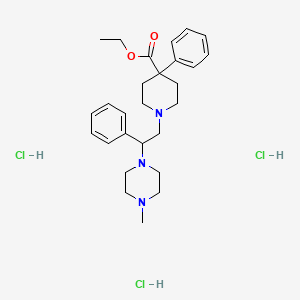

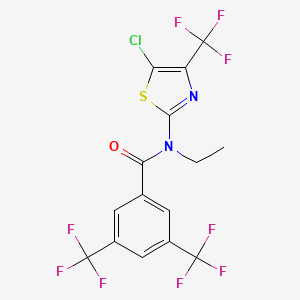
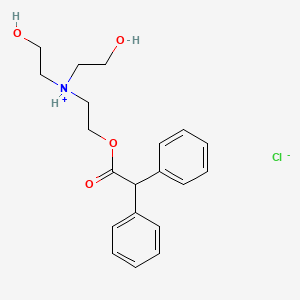
![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
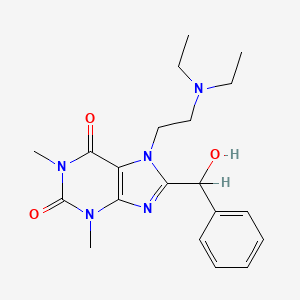
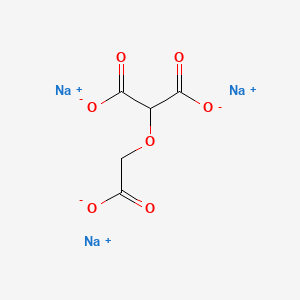
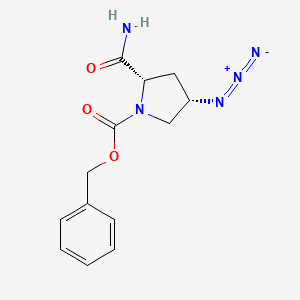
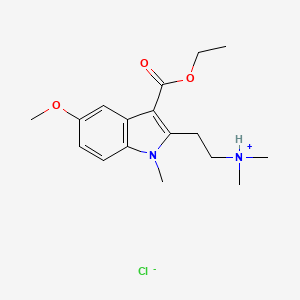
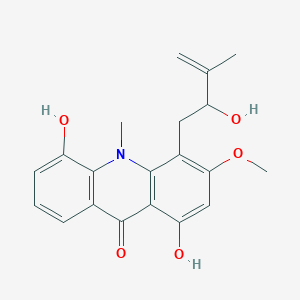
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)
